Levocorin calcium pentahydrate, also known as calcium folinate, is a derivative of folic acid, specifically the 5-formyl tetrahydrofolic acid. It serves as a crucial co-factor in various metabolic processes within the human body. This compound is primarily utilized in clinical settings to mitigate the toxic effects of certain chemotherapeutic agents, such as methotrexate, and to treat megaloblastic anemia resulting from folate deficiency. The compound is classified under detoxifying agents for antineoplastic drugs and is recognized for its role in enhancing the efficacy of fluorouracil in cancer therapy .
The synthesis of levocorin calcium pentahydrate involves several methods, with the most notable being a one-step oxidation reaction. A common approach includes using (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridine-6-yl)methyl)amino)benzoyl)-L-glutamic acid as a starting material. This compound undergoes oxidation in an organic solvent, followed by the addition of a calcium-containing compound to achieve the desired product. The synthesis process can be optimized by controlling pH levels and using specific oxidants like cerium ammonium nitrate .
Levocorin calcium pentahydrate has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 601.58 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Levocorin calcium pentahydrate participates in several chemical reactions that are crucial for its therapeutic applications:
The compound does not require reduction by dihydrofolate reductase to exert its effects, which differentiates it from other folate analogs .
Levocorin calcium pentahydrate functions primarily by replenishing tetrahydrofolate levels in cells that have been depleted due to antifolate therapies. It facilitates the conversion of inactive folate forms into biologically active metabolites that are essential for DNA synthesis and repair.
Levocorin calcium pentahydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 601.58 g/mol |
Melting Point | 240–250 °C |
Solubility | 0.514 mg/mL (water) |
pKa | 3.47 (strongest acidic) |
Polar Surface Area | 427.76 Ų |
These properties indicate its solubility and stability under physiological conditions, which are critical for its application in medical therapies .
Levocorin calcium pentahydrate is utilized extensively in various scientific and clinical applications:
Chemical Identity and Isomeric DivergenceLeucovorin calcium pentahydrate is systematically designated as calcium (2S)-2-[(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioate pentahydrate [5]. Commercially available leucovorin exists as a racemic mixture containing a 1:1 ratio of biologically active 6S-levoleucovorin (L-isomer) and inactive 6R-dextroleucovorin (D-isomer) [3] [9]. This racemization arises during synthetic processes, where stereoselective control remains challenging.
Pharmacological Implications of ChiralityThe L-isomer is rapidly metabolized to 5-methyltetrahydrofolate—the primary circulatory folate cofactor—enabling direct participation in one-carbon transfer reactions for nucleotide biosynthesis. Conversely, the D-isomer undergoes slow renal elimination without significant biological contribution [9]. Despite pharmacokinetic similarities between racemic leucovorin and purified levoleucovorin, in vitro studies confirm superior intracellular conversion efficiency of the L-isomer [5] [9].
Physicochemical PropertiesThe pentahydrate form enhances aqueous solubility (40 mg/mL, 66.49 mM), critical for intravenous formulations [7]. Structural analysis reveals calcium ions coordinated with glutamate carboxyl groups and formyl-tetrahydrofolate moieties, while water molecules stabilize the crystal lattice via hydrogen bonding [5].
Table 1: Comparative Properties of Leucovorin Isomers
Property | 6S-Levoleucovorin | 6R-Dextroleucovorin |
---|---|---|
Biological Activity | Active (THF cofactor precursor) | Inert |
Metabolic Fate | Converts to 5-methyl-THF | Renal excretion |
Renal Clearance | Moderate | Rapid |
Role in Therapy | Essential for rescue/chemoenhancement | Pharmacologically insignificant |
Discovery of Folinic Acid Activity (1940s–1950s)The compound’s origins trace to microbiological studies of Leuconostoc citrovorum, which required a specific growth factor termed "citrovorum factor" (CF). This was later identified as 5-formyl-tetrahydrofolate [8]. Concurrently, Sidney Farber’s pioneering work at Boston Children’s Hospital demonstrated that folate antagonism by aminopterin (later methotrexate, MTX) induced remissions in pediatric acute leukemia. However, MTX’s toxicity spurred research into countermeasures, leading to CF’s isolation as a rescue agent [8] [10].
Mechanistic Evolution and Clinical AdoptionKey milestones include:
Therapeutic Expansion and Isomer RefinementWhile racemic leucovorin dominated 20th-century oncology, the 2000s saw purified levoleucovorin’s development to deliver equimolar active folate with reduced inert D-isomer load. Despite this, clinical equivalence between racemic and L-isomer formulations in CRC regimens maintained both options [5] [9].
Table 2: Key Historical Milestones in Leucovorin Development
Year Range | Milestone | Clinical Impact |
---|---|---|
1948–1954 | Identification of citrovorum factor (CF) | Defined CF as 5-formyl-THF |
1956 | First cure of metastatic cancer (choriocarcinoma) using MTX/CF rescue | Established antifolate-rescue paradigm |
1982 | FDA approval of 5-FU/leucovorin for advanced CRC | Became standard palliative CRC therapy |
2008 | FDA approval of levoleucovorin | Provided isomer-pure alternative |
Modern Therapeutic RolesToday, leucovorin calcium pentahydrate underpins:
Chemical Synergy Mechanism: Leucovorin’s reduced folate cofactors form a covalent ternary complex with TS and FdUMP, prolonging enzyme inhibition and inducing thymineless death in cancer cells [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7